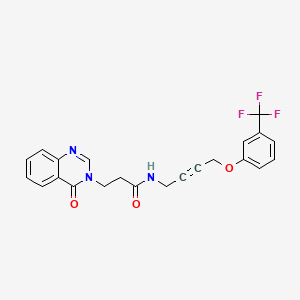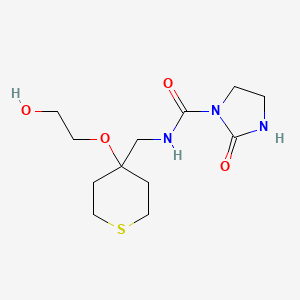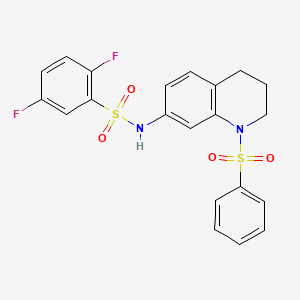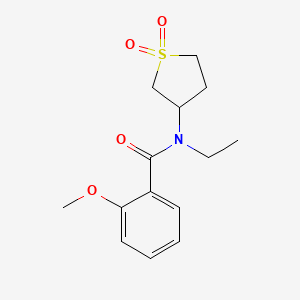
3-(4-oxoquinazolin-3(4H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-oxoquinazolin-3(4H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide is a compound with significant scientific interest due to its unique chemical structure and potential applications in various fields, such as chemistry, biology, medicine, and industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxoquinazolin-3(4H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide typically involves multiple steps, including the formation of key intermediates and subsequent reactions to build the desired compound. Common synthetic routes include:
Formation of 4-oxoquinazolin-3(4H)-yl Intermediate: : This intermediate can be synthesized by reacting 2-aminobenzoic acid with formamide under specific reaction conditions such as elevated temperatures and the presence of a catalyst.
Preparation of 4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl Intermediate: : This intermediate is generally prepared by the reaction of 3-(trifluoromethyl)phenol with 4-bromo-2-butyne in the presence of a base like potassium carbonate.
Coupling Reaction: : The final step involves coupling the two intermediates using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using optimized reaction conditions and continuous flow chemistry techniques to ensure efficiency and high yield. Process optimization may involve the use of automated systems, precise temperature control, and advanced purification methods like chromatography or recrystallization.
化学反应分析
Types of Reactions
3-(4-oxoquinazolin-3(4H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide undergoes several types of chemical reactions, including:
Oxidation: : Can be oxidized under strong oxidizing conditions to form quinazolinone derivatives.
Reduction: : Reduction reactions may convert the compound into various reduced forms.
Substitution: : Electrophilic or nucleophilic substitution reactions can introduce different functional groups to modify the compound’s properties.
Common Reagents and Conditions
Typical reagents used in these reactions include:
Oxidizing agents: : Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reducing agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: : Halogenating agents (e.g., bromine), nucleophiles (e.g., amines, alkoxides)
Major Products
The products formed from these reactions vary based on the type of reaction and conditions but may include:
Quinazolinone derivatives: : Resulting from oxidation reactions
Reduced forms: : Resulting from reduction reactions
Functionalized derivatives: : Resulting from substitution reactions
科学研究应用
3-(4-oxoquinazolin-3(4H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide has diverse applications across various fields:
Chemistry: : Used as a building block for the synthesis of more complex molecules and as a catalyst in organic reactions.
Biology: : Studied for its potential role in inhibiting certain enzymes and pathways, which can be useful in understanding biological processes.
Medicine: : Investigated for its potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory effects.
Industry: : Employed in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 3-(4-oxoquinazolin-3(4H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide involves its interaction with molecular targets within biological systems:
Molecular Targets: : May include specific enzymes, receptors, or pathways that the compound binds to or modulates.
Pathways Involved: : The compound may affect signaling pathways, leading to changes in cellular functions and responses, which contribute to its observed biological effects.
相似化合物的比较
3-(4-oxoquinazolin-3(4H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: : May include other quinazolinone derivatives or compounds with trifluoromethylphenoxy groups.
Unique Features: : The presence of both the quinazolinone and trifluoromethylphenoxy moieties in the same molecule provides unique chemical and biological properties, making it distinct from other similar compounds.
属性
IUPAC Name |
3-(4-oxoquinazolin-3-yl)-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O3/c23-22(24,25)16-6-5-7-17(14-16)31-13-4-3-11-26-20(29)10-12-28-15-27-19-9-2-1-8-18(19)21(28)30/h1-2,5-9,14-15H,10-13H2,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICOJVJCYKICQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC#CCOC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Chloro-N-[5-(hydroxymethyl)-2-methylphenyl]-5-methylpyridine-3-sulfonamide](/img/structure/B2368490.png)
![N-(2-chlorobenzyl)-2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2368492.png)

![Iron,chloro[5,10,15,20-tetrakis(pentafluorophenyl)-21H,23H-porphinato(2-)-kN21,kN22,kN23,kN24]-, (SP-5-12)-](/img/structure/B2368495.png)
![4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B2368496.png)

![1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1-ethanone](/img/structure/B2368499.png)
![2-[4-[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]piperazin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B2368500.png)
![1-(4-methoxyphenyl)-3-[(3-methylbutyl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B2368504.png)
![N-(4-acetamidophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2368506.png)
![Ethyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2368508.png)


![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2368513.png)
